3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[(2-chloro-6-ethoxyquinolin-3-yl)methylideneamino]-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-3-28-16-8-9-18-14(11-16)10-15(20(22)25-18)12-23-26-13(2)24-19-7-5-4-6-17(19)21(26)27/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFXFAZXKBORHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NN3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethoxylation of 6-Hydroxyquinoline
6-Hydroxyquinoline (10 mmol) undergoes O-alkylation with ethyl bromide (20 mmol) in dimethylformamide (DMF, 15 mL) using potassium carbonate (30 mmol) as a base at 80°C for 12 hours. The mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane, 1:3) to yield 6-ethoxyquinoline (85% yield).
Chlorination at Position 2
6-Ethoxyquinoline (8 mmol) is treated with phosphorus oxychloride (POCl₃, 20 mL) at 110°C for 6 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold sodium bicarbonate to precipitate 2-chloro-6-ethoxyquinoline (78% yield).
Vilsmeier-Haack Formylation
2-Chloro-6-ethoxyquinoline (5 mmol) reacts with DMF (7.5 mL) and POCl₃ (10 mL) at 0°C for 1 hour, followed by heating to 80°C for 3 hours. The mixture is poured into ice-water, neutralized with NaOH, and extracted with dichloromethane to isolate 2-chloro-6-ethoxyquinoline-3-carbaldehyde (70% yield).
Spectroscopic Validation :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
- ¹H NMR (CDCl₃) : δ 10.12 (s, 1H, CHO), 8.78 (s, 1H, H-4), 7.92–7.85 (m, 2H, H-5/H-7), 4.25 (q, 2H, OCH₂CH₃), 1.52 (t, 3H, OCH₂CH₃).
Schiff Base Formation: Final Condensation
Equimolar amounts of 2-methyl-3,4-dihydroquinazolin-4-one (1 mmol) and 2-chloro-6-ethoxyquinoline-3-carbaldehyde (1 mmol) are refluxed in ethanol (30 mL) with glacial acetic acid (0.5 mL) for 6 hours. The precipitate is filtered and recrystallized from ethanol to afford the target compound as a yellow solid (68% yield).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 68 |
| Catalyst | Acetic acid | 68 |
| Temperature | Reflux | 68 |
| Time | 6 hours | 68 |
Characterization :
- MP : 195–198°C.
- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.45 (d, 1H, H-5 quinoline), 7.98–7.82 (m, 4H, aromatic), 4.32 (q, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 1.48 (t, 3H, OCH₂CH₃).
- HRMS : m/z 435.0921 [M+H]⁺ (calc. 435.0918).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Condensation
Adapting methodologies from Pd-catalyzed cross-couplings, microwave irradiation (120°C, 20 minutes) in toluene/dioxane with acetic acid increases the reaction rate but reduces yield to 55% due to side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Substitution: The chloro group in the quinoline moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one has shown promise in various bioassays. It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes and interact with biological targets makes it a potential candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, leading to the disruption of cellular processes. The exact pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The most relevant structural analogue from the evidence is 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (Compound 4l ) . Key comparisons include:
Substituent Effects
- Electron-Withdrawing vs. Donating Groups: The target compound’s chloro (electron-withdrawing) and ethoxy (electron-donating) groups contrast with 4l’s methoxy substituents.
- However, the chloro group’s polarity might counteract this .
Hydrogen Bonding and Crystal Packing
- Compound 4l, with methoxy donors, may exhibit stronger intermolecular interactions, affecting solubility and bioavailability .
Structural Validation
- While 4l ’s validation details are unspecified, the target compound’s structure would likely be confirmed using SHELX for refinement and PLATON for checks on torsional angles, hydrogen bonding, and twinning .
Biological Activity
The compound 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic organic molecule that integrates both quinoline and quinazolinone structures. This unique composition is believed to confer significant biological activity, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 392.84 g/mol. The structure features a chloro-substituent, an ethoxy group, and a methylidene linkage, contributing to its unique three-dimensional conformation which is critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antimicrobial Activity : Several studies have reported that quinazolinone derivatives possess significant antimicrobial properties against various bacterial strains. The presence of the quinoline moiety enhances this activity due to its ability to interact with microbial enzymes.
- Anticancer Properties : Quinazolinone derivatives are known for their cytotoxic effects against numerous cancer cell lines. Preliminary investigations suggest that this compound may exhibit similar cytotoxicity, potentially acting as an inhibitor of key enzymes involved in cancer progression.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of inflammatory pathways.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined various quinazolinone derivatives for their anticancer effects. The results indicated that compounds with specific substitutions on the quinazolinone core exhibited enhanced cytotoxic activity against HeLa and MCF-7 cancer cell lines. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Efficacy
In another research effort, derivatives of quinazolinones were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, suggesting its potential as an effective antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by its structural features. A comparative analysis with related compounds reveals:
| Compound Name | Structure | Unique Features | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| 2-Methylquinazolinone | Structure | Simpler structure, lacks chloro and ethoxy groups | 25 |
| 6-Chloroquinoline | Structure | Lacks the quinazolinone component | 30 |
| 4(3H)-Quinazolinone | Structure | Core structure without additional substituents | 40 |
The presence of both chloro and ethoxy groups in our target compound appears to enhance its binding affinity to biological targets compared to simpler analogs.
The mechanisms underlying the biological activity of this compound are still being elucidated. Current hypotheses suggest that it may interact with specific enzymes or receptors critical in disease pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, similar to other quinazolinone derivatives that act as antifolates.
- Receptor Modulation : It could modulate receptors associated with inflammation or cancer progression.
Q & A
Q. What are the standard synthetic routes for 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one?
The synthesis typically involves condensation reactions between 2-chloro-6-ethoxyquinoline-3-carbaldehyde and 3-amino-2-methyl-3,4-dihydroquinazolin-4-one. Key variables include solvent choice (e.g., ethanol or DMSO), temperature control (60–80°C), and reaction time (6–12 hours). Microwave-assisted synthesis can improve yields (e.g., 81% in 3 minutes vs. 69% in 7 hours for similar compounds) by enhancing reaction kinetics . Purification often employs column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., quinoline protons at δ 8.5–9.0 ppm, methyleneimino groups at δ 4.0–5.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles, as demonstrated in structurally related quinazolinones .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) and isotopic patterns (e.g., chlorine isotopes) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally analogous quinazolinones show antibacterial (MIC: 8–32 µg/mL against S. aureus) and anticancer activity (IC: 10–50 µM in HeLa cells). Initial screenings should follow protocols like broth microdilution for antimicrobial assays and MTT tests for cytotoxicity .
Advanced Research Questions
Q. How can solvent and catalyst selection be optimized to improve synthesis efficiency?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Schiff base formation, while ethanol minimizes side reactions .
- Catalysts : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) can accelerate imine formation. Microwave irradiation reduces reaction times by 50–70% compared to conventional heating .
- DOE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variability.
- SAR Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on activity. For example, chloro substituents enhance antibacterial potency but may reduce solubility .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .
Q. What methodologies assess the compound’s environmental fate and ecotoxicology?
- Degradation Studies : Use HPLC-UV/MS to track hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .
- Bioaccumulation : Measure logP values (e.g., via shake-flask method) to predict lipid solubility. Related quinazolinones have logP ~3.5, indicating moderate bioaccumulation risk .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC) and algal growth inhibition assays (OECD 201) .
Q. How to integrate computational chemistry into mechanistic studies of this compound?
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Models : Develop predictive models using descriptors like topological polar surface area (TPSA) and HOMO-LUMO gaps to correlate structure with activity .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via LC-MS .
- Plasma Stability : Incubate with rat plasma (37°C, 1–24 hours) and quantify parent compound loss using validated LC-MS/MS methods .
Methodological Notes
- Theoretical Frameworks : Link studies to the "molecular hybridization" concept (combining quinoline and quinazolinone pharmacophores) or enzyme inhibition hypotheses (e.g., topoisomerase II targeting) .
- Data Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
